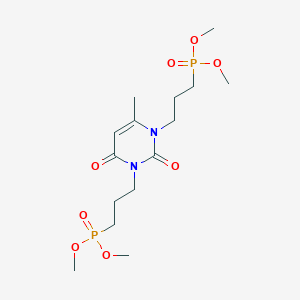
1,3-bis(3-dimethoxyphosphorylpropyl)-6-methylpyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-bis(3-dimethoxyphosphorylpropyl)-6-methylpyrimidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring and phosphonic acid ester groups. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester typically involves multiple steps. One common method includes the reaction of 6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidine with 3-bromopropylphosphonic acid tetramethyl ester under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature and solvent used can vary, but common solvents include dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are often employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-bis(3-dimethoxyphosphorylpropyl)-6-methylpyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine oxide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different phosphonic acid esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while nucleophilic substitution can produce various ester derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-bis(3-dimethoxyphosphorylpropyl)-6-methylpyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, while the phosphonic acid ester groups can participate in various biochemical reactions. These interactions can influence cellular processes and pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(2,1-ethanediyl))bis-, tetramethyl ester
- Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(4,1-butanediyl))bis-, tetramethyl ester
Uniqueness
1,3-bis(3-dimethoxyphosphorylpropyl)-6-methylpyrimidine-2,4-dione is unique due to its specific structure, which includes a 3,1-propanediyl linkage. This structural feature can influence its reactivity and interactions with other molecules, distinguishing it from similar compounds with different linkages.
Eigenschaften
CAS-Nummer |
130366-46-0 |
|---|---|
Molekularformel |
C15H28N2O8P2 |
Molekulargewicht |
426.34 g/mol |
IUPAC-Name |
1,3-bis(3-dimethoxyphosphorylpropyl)-6-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H28N2O8P2/c1-13-12-14(18)17(9-7-11-27(21,24-4)25-5)15(19)16(13)8-6-10-26(20,22-2)23-3/h12H,6-11H2,1-5H3 |
InChI-Schlüssel |
PACHKEDACMOCOI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C(=O)N1CCCP(=O)(OC)OC)CCCP(=O)(OC)OC |
Kanonische SMILES |
CC1=CC(=O)N(C(=O)N1CCCP(=O)(OC)OC)CCCP(=O)(OC)OC |
Key on ui other cas no. |
130366-46-0 |
Synonyme |
1,3-bis(3-dimethoxyphosphorylpropyl)-6-methyl-pyrimidine-2,4-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















